2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a piperidine ring, and an isonicotinonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. One common route starts with the preparation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which is then reacted with piperidin-3-ylamine to form the intermediate compound. This intermediate is subsequently reacted with isonicotinonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and piperidine derivatives, such as:
- 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
- 1-ethyl-2,3-dioxopiperazine
- 2-((1-(4-Methyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile .
Uniqueness
What sets 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(4-ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-14(12-22)27-15-10-13(11-19)5-6-20-15/h5-6,10,14H,2-4,7-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJCOKSEAPPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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